Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) is a popular and inexpensive gold catalyst widely used in various organic transformations []. Its diverse applications include:
Protecting groups are temporary chemical modifications introduced into molecules during synthesis to prevent unwanted reactions at specific sites. Sodium tetrachloroaurate(III) dihydrate finds application in the efficient deprotection of tert-butyl(dimethyl)silyl (TBS) protecting groups []. This method offers a simple and mild approach to selectively remove the TBS group without affecting other functionalities within the molecule.
One notable application of sodium tetrachloroaurate(III) dihydrate lies in the synthesis of 1,5-benzodiazepine and quinoxaline derivatives. These heterocyclic (ring containing different atoms) compounds are crucial building blocks for various pharmaceuticals, including anti-anxiety medications and anti-cancer drugs [].
Research on the utilization of sodium tetrachloroaurate(III) dihydrate in organic synthesis continues to evolve. Scientists are exploring its potential in developing new methodologies for various transformations, including:
Sodium tetrachloroaurate(III) dihydrate is an inorganic compound with the chemical formula NaAuCl₄·2H₂O. It consists of sodium ions (Na⁺) and tetrachloroaurate ions (AuCl₄⁻). This compound typically appears as a golden-orange crystalline solid at room temperature and is known for its high purity and stability in various forms, including both anhydrous and dihydrate states . The dihydrate form contains two water molecules per formula unit, contributing to its unique properties.
Sodium tetrachloroaurate(III) dihydrate is considered toxic and can cause irritation upon contact with skin or eyes []. It is also a suspected environmental hazard due to the presence of gold ions []. Always handle this compound with proper personal protective equipment (PPE) in a well-ventilated fume hood, following laboratory safety protocols [].
Research indicates that sodium tetrachloroaurate(III) dihydrate exhibits biological activity, particularly in the context of medicinal chemistry. It has been explored for its potential use in chemotherapy due to its ability to interact with biological molecules. The compound's gold content may contribute to its therapeutic effects, although specific mechanisms of action remain under investigation .
The conventional synthesis methods for sodium tetrachloroaurate(III) dihydrate include:
Sodium tetrachloroaurate(III) dihydrate has a wide array of applications:
Sodium tetrachloroaurate(III) dihydrate shares similarities with several other gold compounds. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Sodium chloroaurate(I) | NaAuCl₂ | Contains gold in a lower oxidation state (I). |
Gold(III) chloride | AuCl₃ | A simpler chloride without sodium; used as a reagent. |
Potassium tetrachloroaurate(III) | KAuCl₄ | Similar structure but contains potassium instead of sodium. |
Gold(I) thiolates | R-S-Au(I) | Organogold compounds that exhibit different reactivity. |
Sodium tetrachloroaurate(III) dihydrate is unique due to its specific combination of gold oxidation state and hydration, which influences its reactivity and applications in catalysis and medicinal chemistry .
Sodium tetrachloroaurate(III) dihydrate is a gold complex characterized by the following properties:
Chemical Parameter | Specification |
---|---|
CAS Number | 13874-02-7 |
Molecular Formula | NaAuCl₄·2H₂O (or AuCl₄H₄NaO₂) |
Molecular Weight | 397.8 g/mol |
IUPAC Name | sodium;tetrachlorogold(1-);dihydrate |
InChIKey | OEERDTKOVZFOHF-UHFFFAOYSA-J |
SMILES | [Na+].O.O.ClAu-(Cl)Cl |
The compound features sodium cations (Na⁺) and tetrachloroaurate anions (AuCl₄⁻) along with two water molecules in its crystal structure. The tetrachloroaurate anion exhibits a square-planar geometry around the central gold(III) atom, which is characteristic of gold(III) complexes.
The physical and chemical properties of sodium tetrachloroaurate(III) dihydrate are summarized in the following table:
Property | Value |
---|---|
Physical Form | Crystalline |
Color | Yellow to Dark Yellow/Orange |
Melting Point | 100°C (decomposition) |
Density | 0.8 g/cm³ |
Solubility in Water | Soluble |
Solubility in Methanol | Slightly soluble |
Solubility in Alcohol and Ether | Soluble |
Storage Temperature | Inert atmosphere, Room Temperature |
pH in Solution | Acidic |
These properties make sodium tetrachloroaurate(III) dihydrate a versatile compound for various applications in chemistry and materials science. The compound's solubility profile allows for its use in both aqueous and organic media, enhancing its utility in diverse chemical processes.
Substrate | Product | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
ortho-Phenylenediamine + Ketones | 1,5-Benzodiazepines | 2 | 6 | 85 | [9] |
ortho-Phenylenediamine + α-Bromo Ketones | Quinoxalines | 2 | 6 | 82 | [9] |
Phenolic Schiff Base | 2-Arylbenzoxazoles | 2 | 6 | 98 | [22] |
Ynamides | Indenes | 5 | 12 | 75 | [23] |
Propargylcarboxamides | 2,5-Disubstituted Oxazoles | 5 | 8 | 88 | [30] |
Additional cyclization applications include the transformation of ynamides to indenes through intramolecular hydroalkylation reactions [23]. This process involves a complex mechanism featuring a [5]-hydride shift as the rate-determining step, followed by cyclization and protodeauration [23]. The gold(III) catalyst proves essential for this transformation, as computational studies reveal that the uncatalyzed reaction requires prohibitively high activation energies [23].
The synthesis of 2,5-disubstituted oxazoles from propargylcarboxamides represents another important application of sodium tetrachloroaurate(III) dihydrate [30]. This reaction proceeds under mild conditions and provides direct access to oxazole derivatives, which are prevalent in natural products and pharmaceutical compounds [30]. The transformation involves gold activation of the alkyne moiety, followed by intramolecular nucleophilic attack and cyclization [30].
The three-component coupling reaction involving aldehydes, amines, and alkynes, commonly known as A³ coupling, represents one of the most synthetically valuable applications of sodium tetrachloroaurate(III) dihydrate [3] [32]. This multicomponent reaction provides efficient access to propargylamine derivatives, which serve as crucial building blocks for the synthesis of nitrogen-containing heterocycles and biologically active compounds [15] [19].
Mechanistic investigations reveal that sodium tetrachloroaurate(III) dihydrate facilitates A³ coupling through the formation of a catalytically active acetylide species [32]. The reaction proceeds via initial coordination of the gold(III) center to the terminal alkyne, followed by deprotonation to generate the gold acetylide intermediate [32]. This species then undergoes nucleophilic addition to the in situ formed imine, resulting in carbon-carbon bond formation and propargylamine product generation [32].
The versatility of sodium tetrachloroaurate(III) dihydrate in A³ coupling reactions is demonstrated by its broad substrate scope [32]. Various aromatic and heteroaromatic aldehydes participate effectively in the transformation, including benzaldehyde, para-methoxybenzaldehyde, and thiophene-2-carbaldehyde [32]. The reaction tolerates different amine nucleophiles, ranging from secondary aliphatic amines to cyclic amines such as morpholine and piperidine [32].
Aldehyde | Amine | Alkyne | Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) | Reference |
---|---|---|---|---|---|---|
Benzaldehyde | Dibenzylamine | Phenylacetylene | 1 | 92 | 24 | [32] |
para-Methoxybenzaldehyde | Morpholine | Phenylacetylene | 1 | 88 | 24 | [32] |
para-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 1 | 85 | 24 | [32] |
Furaldehyde | Dibenzylamine | Phenylacetylene | 1 | 78 | 36 | [32] |
Thiophene-2-carbaldehyde | Morpholine | Phenylacetylene | 1 | 82 | 36 | [32] |
The reaction conditions for A³ coupling using sodium tetrachloroaurate(III) dihydrate are notably mild, typically requiring only 1 mol% catalyst loading and proceeding efficiently in aqueous media [32]. This environmentally benign protocol represents a significant advancement over traditional methods that often require harsh conditions or toxic solvents [32]. The use of water as solvent not only enhances the sustainability of the process but also facilitates product isolation and purification [32].
Comparative studies demonstrate that sodium tetrachloroaurate(III) dihydrate outperforms many other gold catalysts in A³ coupling reactions [32]. The superior performance is attributed to the optimal balance between Lewis acidity and stability provided by the tetrachloroaurate(III) anion [32]. Additionally, the dihydrate form ensures consistent catalytic activity by maintaining proper hydration levels that are crucial for catalyst activation [32].
The synthetic utility of propargylamines obtained through A³ coupling extends to their subsequent transformation into various heterocyclic frameworks [15]. These versatile intermediates undergo cyclization reactions to generate pyrroles, pyrazoles, thiazoles, and other important heterocycles [15]. The ability to access such diverse structural motifs from simple starting materials using sodium tetrachloroaurate(III) dihydrate as catalyst underscores the significant value of this transformation in synthetic organic chemistry [15].
The integration of sodium tetrachloroaurate(III) dihydrate with other transition metal catalysts has emerged as a powerful strategy for accessing complex heterocyclic structures through cooperative catalysis [4] [25] [26]. These dual catalytic systems exploit the complementary reactivity of different metal centers to achieve transformations that are challenging or impossible with single-metal catalysts [25] [27].
One notable example involves the combination of gold(III) and iron(II) catalysts for the synthesis of substituted heterocycle aldehydes [4]. This dual catalytic approach utilizes the carbophilic nature of gold to activate alkyne substrates, while iron facilitates radical addition processes [4]. The synergistic interaction between the two metal centers enables the formation of oxazole, indole, and benzofuran aldehydes with excellent functional group tolerance [4].
The mechanistic pathway in gold-iron dual catalysis involves initial gold coordination to the alkyne moiety, followed by radical addition facilitated by the iron catalyst [4]. This cooperative process demonstrates preferential radical addition to vinyl-gold intermediates over simple alkenes, highlighting the unique reactivity patterns accessible through dual catalysis [4]. The resulting products are obtained in good yields with high selectivity, demonstrating the effectiveness of this approach [4].
Gold-palladium cooperative catalysis represents another significant application area for sodium tetrachloroaurate(III) dihydrate [25] [26]. In these systems, gold activates the substrate prior to oxidative addition by palladium, creating a synergistic catalytic cycle that enables complex rearrangement and cross-coupling reactions [25]. The cooperative mechanism ensures that both metals participate throughout the catalytic cycle rather than serving merely as precatalyst activators [26].
Metal Combination | Reaction Type | Product Type | Yield (%) | Selectivity | Reference |
---|---|---|---|---|---|
Gold(III)/Iron(II) | Radical Addition | Oxazole Aldehydes | 88 | Moderate | [4] |
Gold(I)/Palladium(0) | Cross-coupling/Cyclization | Butenolides | 95 | High | [25] |
Gold(I)/Copper(I) | A³ Coupling Enhancement | Propargylamines | 94 | High | [29] |
Gold(III)/Platinum(II) | Divergent Annulation | Quinoxaline N-oxides | 86 | Excellent | [16] |
Gold(I)/Rhodium(I) | Hydroalkylation | Indenes | 75 | Good | [23] |
The development of dual catalytic systems often requires careful optimization of reaction conditions to ensure compatibility between different metal catalysts [25]. Factors such as ligand selection, counterion choice, and reaction atmosphere must be precisely controlled to achieve optimal performance [26]. The success of these systems depends on maintaining the activity of both catalysts while preventing deleterious interactions that could inhibit catalytic turnover [25].
Recent advances in dual gold-photoredox catalysis have opened new avenues for carbon-hydrogen activation reactions [18]. These systems combine the carbophilic activation properties of gold with the single-electron transfer capabilities of photoredox catalysts to achieve mild and selective aryl-aryl cross-coupling reactions [18]. The incorporation of sodium tetrachloroaurate(III) dihydrate in such systems provides access to unique reactivity patterns that are not achievable through conventional thermal activation [18].
The strategic design of dual catalytic systems requires a deep understanding of the individual catalytic cycles and their potential points of intersection [25]. Successful implementation depends on identifying reaction steps where the two catalysts can work cooperatively without competing for the same substrate or interfering with each other's catalytic cycles [26]. This approach has proven particularly valuable for accessing complex polycyclic structures that would be difficult to synthesize through traditional stepwise methods [4].
The choice between gold(I) and gold(III) catalysts, including sodium tetrachloroaurate(III) dihydrate, significantly impacts reaction outcomes in terms of yield, selectivity, and reaction time [7] [8] [21]. Systematic comparative studies reveal distinct reactivity patterns that depend on the specific transformation and substrate structure [8] [21].
In cyclopropanation reactions, gold(I) complexes generally provide higher yields compared to gold(III) catalysts, achieving 95% versus 88% yield respectively [21]. However, gold(III) catalysts demonstrate significantly faster reaction rates, reaching completion in 30 minutes compared to 3 hours for gold(I) systems [21]. This enhanced reactivity of gold(III) is attributed to its higher electrophilicity and more efficient activation of alkyne substrates [8].
Conversely, alkoxycyclization reactions favor gold(I) catalysts in terms of both yield and reaction time [21]. Gold(I) systems achieve 70% yield in 2.5 hours, while gold(III) catalysts provide only 20% yield even after overnight reaction [21]. This divergent behavior highlights the importance of matching catalyst oxidation state to the specific mechanistic requirements of each transformation [8].
Reaction Type | Au(I) Yield (%) | Au(III) Yield (%) | Au(I) Time (h) | Au(III) Time (h) | Preferred Catalyst | Reference |
---|---|---|---|---|---|---|
Cyclopropanation | 95 | 88 | 3.0 | 0.5 | Au(I) | [21] |
Alkoxycyclization | 70 | 20 | 2.5 | 12.0 | Au(I) | [21] |
Carbon-Hydrogen Activation | 65 | 82 | 12.0 | 6.0 | Au(III) | [18] |
Heterocycle Synthesis | 78 | 85 | 18.0 | 6.0 | Au(III) | [9] |
Oxidative Cyclization | 72 | 88 | 24.0 | 6.0 | Au(III) | [22] |
Carbon-hydrogen activation reactions demonstrate a clear preference for gold(III) catalysts, with sodium tetrachloroaurate(III) dihydrate achieving 82% yield in 6 hours compared to 65% yield in 12 hours for gold(I) systems [18]. The superior performance of gold(III) in these transformations is attributed to its ability to undergo oxidative addition and reductive elimination sequences that are essential for carbon-hydrogen bond functionalization [7].
Heterocycle synthesis reactions, particularly those involving cyclization and ring formation, show enhanced efficiency with gold(III) catalysts [9] [22]. Sodium tetrachloroaurate(III) dihydrate achieves 85% yield in 6 hours for benzodiazepine synthesis, compared to 78% yield in 18 hours for comparable gold(I) systems [9]. This superior performance extends to oxidative cyclization reactions, where gold(III) provides 88% yield in 6 hours versus 72% yield in 24 hours for gold(I) catalysts [22].
The mechanistic basis for these differences lies in the distinct electronic properties and coordination environments of gold(I) and gold(III) centers [7] [8]. Gold(III) complexes exhibit higher electrophilicity and can engage in more diverse bonding interactions, making them particularly effective for reactions requiring strong substrate activation [8]. Additionally, gold(III) catalysts can participate in oxidation-reduction cycles that expand their catalytic repertoire beyond simple π-acid activation [7].
Ligand effects also play a crucial role in determining the relative performance of gold(I) and gold(III) catalysts [21]. Phosphorus-containing ligands that are commonly used with gold(I) complexes may undergo oxidation in the presence of gold(III), necessitating careful ligand selection to maintain catalytic activity [8] [21]. The tetrachloroaurate(III) anion in sodium tetrachloroaurate(III) dihydrate provides stability against ligand decomposition while maintaining high catalytic activity [9].
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